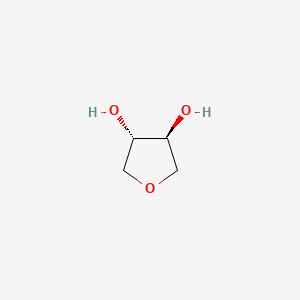
1-Benzyl-1H-tetrazole-5-thiol
概要
説明
1-Benzyl-1H-tetrazole-5-thiol (1BTT) is an organosulfur compound that has been studied extensively due to its potential applications in medicinal and biochemical research. 1BTT is a colorless and volatile liquid with a pungent odor and is easily soluble in organic solvents such as ethanol and acetone. In addition, 1BTT is a versatile compound that can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. In recent years, 1BTT has been the subject of intense research due to its potential applications in medicinal and biochemical research.
科学的研究の応用
Antibacterial and Antifungal Activities
1-Benzyl-1H-tetrazole-5-thiol has been studied for its potential in the field of antibacterial and antifungal activities. Dhayanithi et al. (2011) synthesized several 5-thio-substituted tetrazole derivatives, including this compound, and evaluated their antibacterial and antifungal properties. These compounds demonstrated significant activity against various bacterial and fungal strains, highlighting their potential in medicinal chemistry and drug discovery (Dhayanithi et al., 2011).
Synthesis and Characterisation of Novel Derivatives
The synthesis and characterization of novel derivatives of this compound have been a focus area, with researchers exploring various methods and applications. Mekky and Thamir (2019) synthesized new derivatives of 1-phenyl-1H-tetrazole-5-thiol and evaluated their antimicrobial activities. The study provides insights into the structural properties and potential applications of these derivatives in the pharmaceutical industry (Mekky & Thamir, 2019).
Application in Synthesis of Novel Compounds
The chemical properties of this compound have been utilized in the synthesis of various novel compounds. For instance, Habibi et al. (2018) developed a novel tetrazole functionalized polymer-supported palladium nano-catalyst using 1-phenyl-1H-tetrazole-5-thiol. This catalyst was then employed in the synthesis of different N-benzylated arylcyanamides, demonstrating the compound's utility in catalysis and synthetic chemistry (Habibi, Heydari, & Faraji, 2018).
Antimicrobial Activity of Silver(I) Complexes
The compound has also been used in the synthesis of silver(I) complexes with notable antimicrobial activity. Andrejević et al. (2018) reported the synthesis and structural characterization of silver(I) complexes using 1-benzyl-1H-tetrazoles, including this compound. These complexes exhibited remarkable inhibiting activity against a broad panel of bacteria and fungi, suggesting their potential in antimicrobial applications (Andrejević et al., 2018).
Corrosion Inhibition Studies
This compound has been investigated for its role in corrosion inhibition. Khaled et al. (2009) studied the inhibitive effect of tetrazole derivatives, including 1-phenyl-1H-tetrazole-5-thiol, on aluminum corrosion in acid solutions. Their findings revealed that these compounds act as effective corrosion inhibitors, opening up possibilities for their application in materials science and engineering (Khaled, Khaled, & Al‐qahtani, 2009).
作用機序
Target of Action
1-Benzyl-1H-tetrazole-5-thiol is a derivative of tetrazole, a class of compounds known for their significant role in medicinal and pharmaceutical applications .
Mode of Action
It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds . In the context of biochemistry, tetrazoles are often used in DNA synthesis .
Biochemical Pathways
Tetrazoles and their derivatives are known to have a wide range of biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that tetrazoles and their derivatives can have a wide range of biological effects .
Action Environment
It’s known that tetrazoles can react with acidic materials and strong oxidizers, suggesting that the compound’s action may be influenced by the presence of these substances .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-Benzyl-1H-tetrazole-5-thiol plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides. It acts as an activator, reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . Additionally, this compound has been shown to interact with enzymes and proteins involved in DNA synthesis, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s interaction with DNA synthesis enzymes suggests its potential impact on cellular metabolism and replication processes . Moreover, this compound has been observed to exhibit antibacterial and antifungal properties, indicating its role in modulating cellular responses to microbial infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by forming a highly reactive intermediate with the phosphoramidite group. This intermediate facilitates the formation of internucleotide bonds, crucial for DNA synthesis . Additionally, the compound’s structure allows it to interact with enzymes, potentially inhibiting or activating their functions, thereby influencing gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under moderate conditions, making it suitable for various biochemical applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower dosages, the compound exhibits beneficial effects, such as enhanced DNA synthesis and cellular metabolism . At higher dosages, toxic or adverse effects may occur, including potential disruptions in cellular processes and gene expression. Understanding the threshold effects and safe dosage ranges is crucial for its application in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical functions. The compound’s structure allows it to act as a metabolism-resistant isosteric replacement for carboxylic acids, making it a valuable tool in medicinal chemistry . Its interactions with metabolic enzymes can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical efficacy.
特性
IUPAC Name |
1-benzyl-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c13-8-9-10-11-12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUKRKAPMFWIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358952 | |
| Record name | 1-Benzyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33898-72-5 | |
| Record name | 1-Benzyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



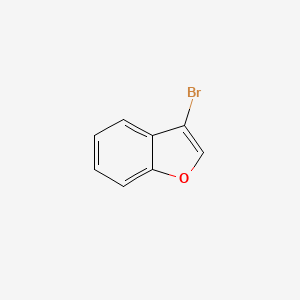

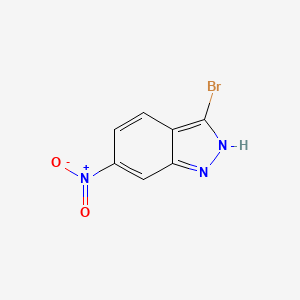
![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)
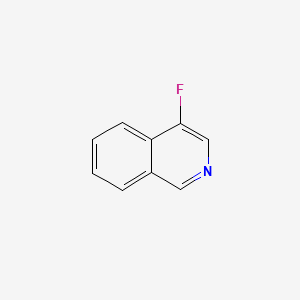

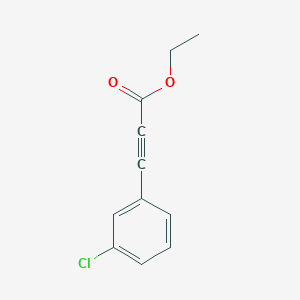
![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)
![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)


